molecular formula C26H24OSi B11939130 1-Phenyl-2-(triphenylsilyl)ethanol

1-Phenyl-2-(triphenylsilyl)ethanol

Cat. No.: B11939130
M. Wt: 380.6 g/mol
InChI Key: LASSNCYVNRTKPP-UHFFFAOYSA-N
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Description

1-Phenyl-2-(triphenylsilyl)ethanol is a silicon-containing ethanol derivative characterized by a phenyl group at the 1-position and a bulky triphenylsilyl group at the 2-position. This compound has been extensively studied for its utility as a protecting group in organic synthesis. The 2-(triphenylsilyl)ethanol moiety forms the basis of the Tpseoc (triphenylsilylethoxycarbonyl) group, which exhibits remarkable stability under acidic conditions, catalytic hydrogenation, and other harsh reaction environments . Its cleavage is selectively achieved via fluoride ion-induced Peterson elimination, making it orthogonal to traditional protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) . The compound’s synthesis involves hydroboration-oxidation of triphenylvinylsilane using 9-BBN (9-borabicyclo[3.3.1]nonane), followed by functionalization into chloroformates or carbonates for subsequent applications .

Properties

Molecular Formula

C26H24OSi

Molecular Weight

380.6 g/mol

IUPAC Name

1-phenyl-2-triphenylsilylethanol

InChI

InChI=1S/C26H24OSi/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26-27H,21H2

InChI Key

LASSNCYVNRTKPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2-(triphenylsilyl)ethanol can be synthesized through several methods. One common approach involves the reaction of triphenylsilyl chloride with phenylethanol in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. Scaling up the reaction would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(triphenylsilyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzophenone derivatives, while reduction can produce various alcohols .

Scientific Research Applications

1-Phenyl-2-(triphenylsilyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenyl-2-(triphenylsilyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and triphenylsilyl groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Phenyl-2-(5-phenyl-2H-tetrazol-2-yl)ethanol

  • Structure : Substitutes the triphenylsilyl group with a 5-phenyltetrazole ring.
  • Synthesis : Prepared via DBU-catalyzed reaction of 5-phenyl-2-((trimethylsilyl)methyl)-2H-tetrazole with benzaldehyde in dry NMP .
  • Properties : The tetrazole group introduces nitrogen-rich heterocyclic character, enhancing polarity compared to the lipophilic triphenylsilyl group.
  • Applications: Primarily explored in medicinal chemistry for bioactivity, contrasting with 1-phenyl-2-(triphenylsilyl)ethanol’s role as a synthetic reagent .

2-(1H-Imidazol-1-yl)-1-phenylethanol Derivatives

  • Structure : Features an imidazole ring at the 2-position instead of silicon.
  • Synthesis: Derived from reactions of aromatic aldehydes with ketones in methanol under basic conditions .
  • Bioactivity : Exhibits potent antifungal activity against Candida species due to interactions with fungal sterol biosynthesis enzymes .
  • Key Difference : Unlike the silicon-based compound, these derivatives are bioactive and lack fluoride-cleavable functionality .

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol

  • Structure : Contains a triazole ring, a common motif in antifungal agents.
  • Crystal Structure: X-ray analyses reveal hydrogen-bonding networks involving the triazole N-atoms and ethanol hydroxyl group, influencing solubility and intermolecular interactions .
  • Applications : Similar to imidazole derivatives, these compounds show antimicrobial and anti-inflammatory activities, diverging from the silicon analog’s synthetic applications .

1-Phenyl-2-(phenylamino)ethanone

  • Structure: Replaces the silicon group with a phenylamino substituent and oxidizes the ethanol to a ketone.
  • Synthesis: Produced via HCl-mediated condensation of anilines with α-halogenated ketones in ethanol .
  • Bioactivity : Acts as a substrate analog targeting bacterial MCR-1 enzymes, highlighting its role in antibiotic resistance research .
  • Contrast: The ketone functionality and lack of silicon reduce stability under reductive conditions compared to this compound .

Comparative Data Table

Compound Functional Group Key Properties Applications Stability/Cleavage
This compound Triphenylsilyl UV-detectable, lipophilic, acid-stable Protecting group (Tpseoc) Cleaved by TBAF/CsF
1-Phenyl-2-(5-phenyltetrazol-2-yl)ethanol Tetrazole Polar, nitrogen-rich Medicinal chemistry lead Stable under basic conditions
2-(1H-Imidazol-1-yl)-1-phenylethanol Imidazole Antifungal, hydrogen-bonding capability Antifungal agents Degrades under strong acids
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol Triazole Crystalline, hydrogen-bonding networks Antimicrobial agents Sensitive to oxidation
1-Phenyl-2-(phenylamino)ethanone Phenylamino ketone Substrate analog for enzymes Antibiotic resistance research Unstable under reducing conditions

Research Implications

The triphenylsilyl group’s orthogonality and stability make this compound invaluable in multi-step syntheses, particularly for peptide and carbohydrate chemistry. Meanwhile, nitrogen-substituted analogs dominate drug discovery due to their target-specific interactions. Future studies could explore hybrid molecules combining silicon’s stability with bioactive heterocycles for novel therapeutics.

Biological Activity

1-Phenyl-2-(triphenylsilyl)ethanol is a silanol compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Molecular Formula : C26H24OSi
Molecular Weight : 396.55 g/mol
IUPAC Name : this compound
CAS Number : 18790-80-2

The biological activity of this compound is primarily attributed to its ability to modulate cellular signaling pathways. It is known to interact with various molecular targets, influencing processes such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which can mitigate oxidative stress in cells.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from damage, making it a candidate for neurodegenerative disease research.

Antioxidant Activity

Research indicates that this compound has significant antioxidant properties. A study demonstrated that it effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting a protective role against oxidative damage in cells.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro assays revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Neuroprotective Potential : A study conducted on neuronal cell lines demonstrated that treatment with this compound led to a significant reduction in cell death induced by oxidative stress. The compound enhanced cell viability by up to 40% compared to untreated controls.
  • Antimicrobial Efficacy : In a comparative study of various silanol compounds, this compound exhibited superior antibacterial activity against S. aureus, with an MIC of 32 µg/mL. This study highlighted the potential utility of this compound in developing new antibiotics.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of silanol compounds. For instance, modifications to the triphenylsilyl group have been explored to improve solubility and bioavailability, which are critical factors for therapeutic applications.

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